An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide
An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis and medicinal chemistry, precision and control are paramount. 2-Chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a important reagent for the construction of complex molecular architectures. Its utility lies in its ability to act as a superior acylating agent, particularly in the synthesis of ketones, a common structural motif in pharmacologically active compounds. This guide provides an in-depth examination of its properties, synthesis, and applications, offering both theoretical understanding and practical protocols for laboratory use. The presence of the chloro and methoxy groups can also significantly influence intermolecular interactions in drug discovery.[1]
The Chemical Abstracts Service (CAS) number for 2-Chloro-N-methoxy-N-methylbenzamide is 289686-74-4 .[2]
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of 2-Chloro-N-methoxy-N-methylbenzamide are summarized below.
| Property | Value | Source |
| CAS Number | 289686-74-4 | PubChem[2] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 199.63 g/mol | PubChem[2] |
| IUPAC Name | 2-chloro-N-methoxy-N-methylbenzamide | PubChem[2] |
| Appearance | Varies; often a solid | General Knowledge |
| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Synthesis of 2-Chloro-N-methoxy-N-methylbenzamide: A Standard Protocol
The synthesis of Weinreb amides, including 2-Chloro-N-methoxy-N-methylbenzamide, is typically achieved through the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. The following is a representative, detailed protocol for its preparation from 2-chlorobenzoyl chloride.
Experimental Protocol: Synthesis from 2-Chlorobenzoyl Chloride
Objective: To synthesize 2-Chloro-N-methoxy-N-methylbenzamide.
Materials:
-
2-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Basification: Slowly add a suitable base, such as pyridine or triethylamine (approximately 2.2 equivalents), to the stirred solution. This deprotonates the hydroxylamine hydrochloride to its free base form.
-
Acylation: In a separate flask, dissolve 2-chlorobenzoyl chloride (1 equivalent) in dichloromethane. Slowly add this solution to the cold, stirred solution of the free hydroxylamine.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-N-methoxy-N-methylbenzamide.
Causality Behind Experimental Choices:
-
N,O-Dimethylhydroxylamine Hydrochloride: The hydrochloride salt is more stable and easier to handle than the free base.
-
Base (Pyridine/Triethylamine): The base is crucial for neutralizing the HCl generated during the acylation reaction, driving the reaction to completion.
-
Low Temperature (0 °C): The initial low temperature helps to control the exothermic reaction between the acid chloride and the amine, minimizing potential side reactions.
Synthesis Workflow Diagram
Caption: Synthesis of 2-Chloro-N-methoxy-N-methylbenzamide.
Core Application: Controlled Ketone Synthesis
The primary application of 2-Chloro-N-methoxy-N-methylbenzamide is in the synthesis of ketones through reaction with organometallic reagents such as Grignard reagents or organolithiums. This is a cornerstone application of Weinreb amides in general.[1]
The Weinreb Ketone Synthesis: Mechanism and Advantages
The reaction of a Weinreb amide with an organometallic reagent proceeds through a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.[3] This method offers a high degree of chemoselectivity and is compatible with a wide range of functional groups.[4]
Experimental Protocol: Ketone Synthesis
Objective: To synthesize a ketone from 2-Chloro-N-methoxy-N-methylbenzamide and a Grignard reagent.
Materials:
-
2-Chloro-N-methoxy-N-methylbenzamide
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Chloro-N-methoxy-N-methylbenzamide (1 equivalent) in anhydrous THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Grignard Reagent: Slowly add the Grignard reagent (approximately 1.1 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Slowly quench the reaction by the addition of 1 M HCl.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add saturated aqueous sodium bicarbonate solution.
-
Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the crude ketone by column chromatography or distillation.
Mechanistic Diagram of Ketone Synthesis
Caption: Mechanism of Weinreb Ketone Synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-N-methoxy-N-methylbenzamide. This chemical is considered hazardous.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6]
-
First Aid:
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.[5][6][7]
Conclusion
2-Chloro-N-methoxy-N-methylbenzamide is a valuable and versatile reagent in organic synthesis, particularly for the controlled formation of ketones. Its unique reactivity profile, stemming from the stability of the chelated tetrahedral intermediate, allows for high-yield and chemoselective transformations that are often challenging with other acylating agents. This makes it an indispensable tool for researchers and professionals in drug discovery and development, where the efficient and predictable synthesis of complex molecules is essential. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the laboratory.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]
- Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
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Capot Chemical. (2025, December 30). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
Sources
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- 2. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
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